molecular formula C18H19N3O3 B2439145 1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1351653-39-8

1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No. B2439145
M. Wt: 325.368
InChI Key: IUYRTHFRLXHZFH-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as EPIQ or EPIQ-1, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of drug discovery. EPIQ-1 is a small molecule that has been shown to have a range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Chemistry and Synthesis

Intricate synthetic pathways have been developed for derivatives related to tetrahydroisoquinolines and ureas, demonstrating their utility in creating complex molecular architectures. For instance, a study detailed the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate starting from related ethoxyphenyl compounds, highlighting intramolecular cyclization techniques (Tolga Kaptı, Çağatay Dengiz, M. Balcı, 2016). This underscores the chemical versatility and potential applications of such compounds in medicinal chemistry and synthetic organic chemistry.

Biological Activity

Research into urea derivatives, including those structurally related to the compound , has uncovered a range of biological activities. Specifically, isoquinoline and quinazoline urea analogs have been investigated for their receptor antagonist properties. A study highlighted that isoquinoline urea derivatives bind to human adenosine A(3) receptors, suggesting potential therapeutic applications in conditions related to this receptor's activity (J. V. van Muijlwijk-Koezen et al., 2000).

Anticancer Activity

A notable area of application for urea derivatives is in the development of anticancer agents. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating promising results particularly against breast carcinoma MCF-7 cells (I. Perković et al., 2016).

Material Science

The compound's structural motifs also find relevance in material science, particularly in the synthesis of supramolecular structures and gels. For instance, quinoline urea derivatives have been investigated for their ability to form silver(I) complexes, which exhibit gelator behavior in specific solvent mixtures (D. Braga et al., 2013). This showcases their potential in creating novel materials with specific physical properties.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-2-24-15-7-5-13(6-8-15)20-18(23)21-14-4-3-12-9-10-19-17(22)16(12)11-14/h3-8,11H,2,9-10H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYRTHFRLXHZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

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